

An In-depth Technical Guide to the Chemical Properties of 4'-Methylchrysoeriol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Methylchrysoeriol

Cat. No.: B1599014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **4'-Methylchrysoeriol**, a naturally occurring flavonoid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and experimental methodologies.

Physicochemical Properties

4'-Methylchrysoeriol, also known as 5,7-Dihydroxy-3',4'-dimethoxyflavone, is a methylated derivative of the flavone luteolin. Its fundamental physicochemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₄ O ₆	[1][2]
Molecular Weight	314.29 g/mol	[1][2]
CAS Number	4712-12-3	[1]
Appearance	Light yellow to yellow solid	[2]
Melting Point	244 °C (decomposes)	[2]
Boiling Point (Predicted)	538.3 ± 50.0 °C	[2]
Density (Predicted)	1.402 ± 0.06 g/cm ³	[2]
Solubility	- In DMSO: 20.83 mg/mL (66.28 mM) - In Water: < 0.1 mg/mL (insoluble)	[2]
pKa (Predicted)	6.49 ± 0.40	[2]
LogP (Predicted)	2.970	[2]

Spectroscopic Data

Detailed spectroscopic data for **4'-Methylchrysoeriol** is not widely available in public spectral databases. However, data for the closely related compound, chrysoeriol (4',5,7-trihydroxy-3'-methoxyflavone), which differs by the absence of a methyl group at the 4'-position, can provide valuable insights. The presence of the additional methoxy group in **4'-Methylchrysoeriol** would lead to predictable shifts in the NMR spectra and minor changes in the IR and Mass Spectra.

Note: The following data is for chrysoeriol and should be used as a reference with the structural difference in mind.

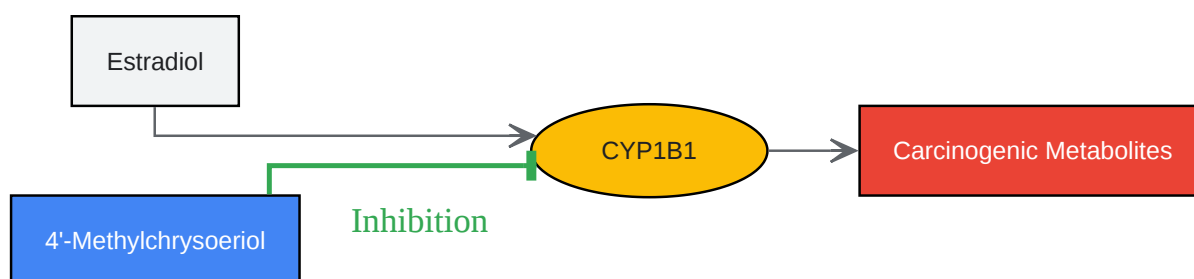
Spectrum	Characteristic Peaks	Source(s)
¹ H NMR (in Methanol-d4)	Signals corresponding to aromatic protons and a methoxy group.	[3]
¹³ C NMR (in Methanol-d4)	Resonances for carbonyl, aromatic, and methoxy carbons.	[3]
Mass Spectrometry (MS)	The molecular ion peak and characteristic fragmentation patterns of the flavonoid core.	[4]
UV-Vis Spectroscopy	Absorption maxima characteristic of the flavone structure.	[5]
Infrared (IR) Spectroscopy	Vibrational bands for hydroxyl, carbonyl, and aromatic C-H and C=C bonds.	[6]

Biological Activity and Signaling Pathways

4'-Methylchrysoeriol is a potent inhibitor of human Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of procarcinogens.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Target	IC ₅₀	Source(s)
Human Cytochrome P450 1B1-dependent EROD	19 nM	[2]

This inhibitory activity suggests potential applications for **4'-Methylchrysoeriol** in cancer chemoprevention. The inhibition of CYP1B1 can prevent the conversion of estrogens into carcinogenic metabolites.[\[8\]](#)[\[9\]](#)



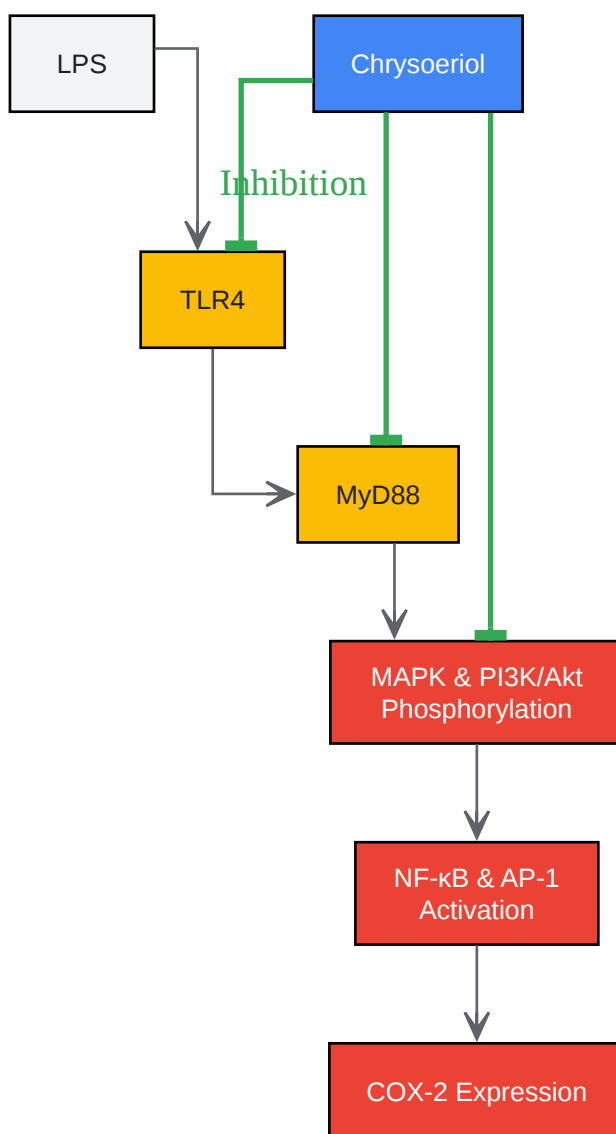
[Click to download full resolution via product page](#)

Inhibition of CYP1B1 by **4'-Methylchrysoeriol**.

Studies have also indicated that **4'-Methylchrysoeriol** possesses death receptor 5 promoter-enhancing activity, suggesting a potential role in inducing apoptosis in cancer cells.[2]

Due to limited specific data on **4'-Methylchrysoeriol**, the following biological activities and signaling pathway information are for the related compound, chrysoeriol. Given their structural similarity, it is plausible that **4'-Methylchrysoeriol** may exhibit similar effects.

- **Anti-inflammatory Activity:** Chrysoeriol has been shown to exert anti-inflammatory effects by inhibiting the TLR4/MyD88 signaling pathway, which leads to the downregulation of NF-κB and AP-1 activation and a reduction in the expression of pro-inflammatory mediators like COX-2.[11][12]
- **Antioxidant Activity:** Chrysoeriol demonstrates antioxidant properties through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[13][14]
- **Anticancer Activity:** Chrysoeriol has been reported to have anticancer effects in various cancer cell lines, involving the modulation of signaling pathways such as MAPK, PI3K/Akt, and STAT3.[11][15]
- **Melanogenesis Modulation:** Chrysoeriol has been found to enhance melanogenesis by modulating the MAPK, AKT, PKA, and Wnt/β-catenin signaling pathways.[15]



[Click to download full resolution via product page](#)

Inhibitory effect of Chrysoeriol on the TLR4 signaling pathway.

Experimental Protocols

The following is a representative protocol for the 7-ethoxyresorufin-O-deethylation (EROD) assay, based on the methodology described by Shimada et al. (2009).^[7]

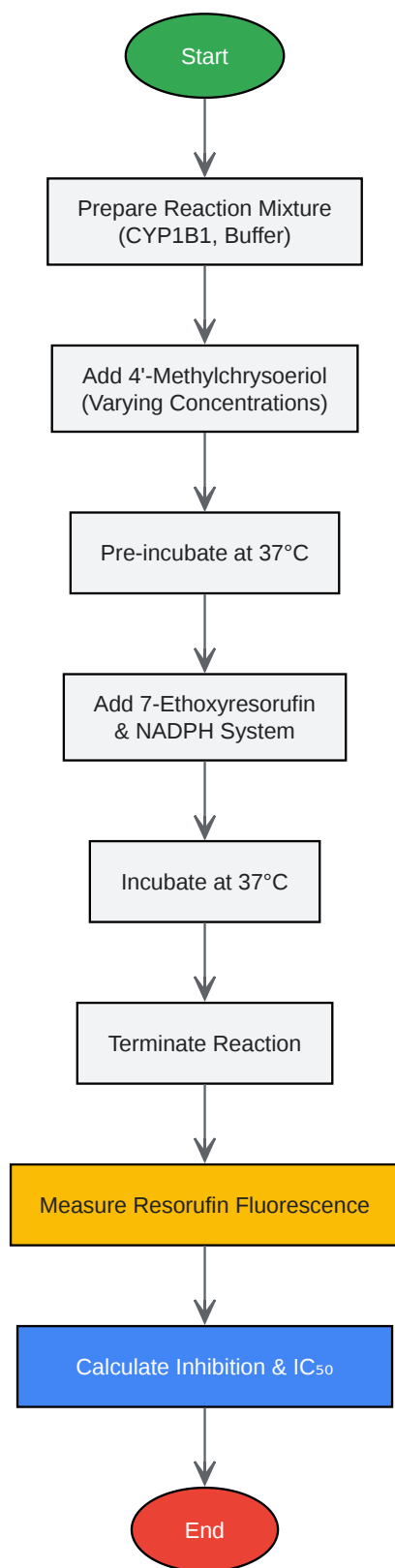
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **4'-Methylchrysoeriol** on human CYP1B1 activity.

Materials:

- Recombinant human CYP1B1 enzyme
- NADPH regenerating system
- 7-Ethoxyresorufin (substrate)
- Resorufin (standard)
- Potassium phosphate buffer
- **4'-Methylchrysoeriol**
- 96-well microplate reader with fluorescence detection

Procedure:

- **Reaction Mixture Preparation:** Prepare a standard reaction mixture (e.g., 1.5 mL total volume) containing recombinant CYP1B1 (e.g., 3.3 nM) in a suitable buffer.
- **Inhibitor Addition:** Add varying concentrations of **4'-Methylchrysoeriol** to the reaction mixtures.
- **Pre-incubation:** Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 5 minutes).
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate, 7-ethoxyresorufin, and an NADPH regenerating system.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
- **Reaction Termination:** Stop the reaction, typically by adding a solvent like acetonitrile.
- **Fluorescence Measurement:** Measure the fluorescence of the product, resorufin, using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).
- **Data Analysis:** Calculate the rate of resorufin formation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.



[Click to download full resolution via product page](#)

Workflow for EROD Assay to Determine IC₅₀.

Conclusion

4'-Methylchrysoeriol is a flavonoid with significant potential, particularly as a potent and selective inhibitor of CYP1B1. This activity highlights its promise as a chemopreventive agent. While detailed spectroscopic and biological data for **4'-Methylchrysoeriol** are still emerging, studies on the closely related compound chrysoeriol suggest a broader range of activities, including anti-inflammatory and antioxidant effects, through the modulation of key cellular signaling pathways. Further research is warranted to fully elucidate the pharmacological profile of **4'-Methylchrysoeriol** and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4712-12-3 | 4'-Methylchrysoeriol [phytopurify.com]
- 2. 4'-METHYLCHRYSOERIOLE CAS#: 4712-12-3 [m.chemicalbook.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Reverse Type I Binding Spectra of Human Cytochrome P450 1B1 Induced by Flavonoid, Stilbene, Pyrene, Naphthalene, Phenanthrene, and Biphenyl Derivatives That Inhibit Catalytic Activity: A Structure-Function Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Function Relationships of Inhibition of Human Cytochromes P450 1A1, 1A2, 1B1, 2C9, and 3A4 by 33 Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chrysoeriol ameliorates COX-2 expression through NF- κ B, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function [mdpi.com]
- 14. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 4'-Methylchrysoeriol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599014#what-are-the-chemical-properties-of-4-methylchrysoeriol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com